Salvipholin

Descripción general

Descripción

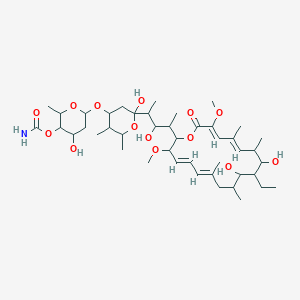

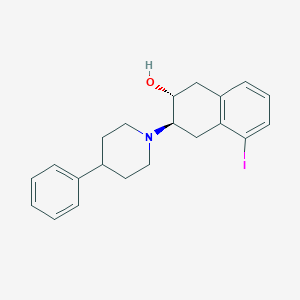

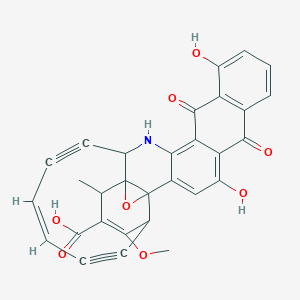

Salvipholin is a bicyclic diterpenoid of the clerodane series . It has a molecular formula of C22H22O7 and a molecular weight of 398.41 . It appears as a solid powder .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Physical and Chemical Properties Analysis

This compound has a melting point of over 150 °C . It is soluble in chloroform and DMSO . The InChI key is AVKKLSULAQTUAJ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

1. Impact on Carbohydrate and Lipid Metabolism Salvipholin has shown positive effects on carbohydrate-lipid metabolism in the liver and blood serum of animals. In studies involving rats with alloxan diabetes, this compound significantly decreased glucose, free fat acids, triglycerides, and lysophospholipids levels in the liver and blood serum, indicating its potential for managing diabetic conditions by restoring phospholipid spectra disturbed under insulin deficiency (Khushbaktova et al., 1992).

2. Antioxidant Properties this compound is also noted for its significant antioxidant properties. Studies on Salvia viridis L., which contains this compound, demonstrated high antioxidant activity, suggesting its potential use in dietary applications to reduce oxidative stress (Grzegorczyk-Karolak & Kiss, 2018).

3. Enzyme Inhibition and Phytochemical Content this compound exhibits enzyme inhibition properties, particularly against acetylcholinesterase, α-amylase, butyrylcholinesterase, and α-glycosidase enzymes. This suggests its potential in managing carbohydrate metabolism or cholinergic pathways. Its role in phytochemical content, including salvigenin, fumaric acid, and quercetagetin-3.6-dimethylether, highlights its significance in metabolic and neurological health (Bursal et al., 2019).

4. Neuroprotective and Antimicrobial Effects this compound shows potential in treating neurodegenerative conditions. Studies on Buddleja salviifolia, containing this compound, have indicated its efficacy in treating eye infections and neurodegenerative diseases. The antimicrobial and acetylcholinesterase inhibitory activities of this compound compounds support its use in ethnopharmacology (Pendota et al., 2013).

5. Role in Cardiovascular and Nervous System Health this compound has been researched for its effects on the integrity of the blood-spinal cord barrier and neurological function. It is involved in pathways like the miR-101/Cul3/Nrf2/HO-1 signaling pathway, indicating its potential in treating spinal cord injuries and improving neurological recovery (Yu et al., 2017).

6. Cancer Treatment Potential this compound exhibits cytotoxic effects on various forms of cancer cells, including colon adenocarcinoma, breast adenocarcinoma, and glioblastoma. It also shows promise in the treatment of diabetes and protection against oxidative stress, indicating its therapeutic potential in modern medicine for diverse human disorders, including cancer (Patel, 2021).

7. Impact on Diabetic Albuminuria Research on salidroside, related to this compound, has demonstrated its effectiveness in reducing albumin transcytosis across glomerular endothelial cells. This suggests its role in alleviating diabetic albuminuria by influencing mitochondrial function in cardiomyocytes (Wu et al., 2016).

Propiedades

IUPAC Name |

[5'-(furan-3-yl)-8-methyl-3,9-dioxospiro[1,6a,8,10-tetrahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12-16(24)8-21-11-27-19(25)15(21)4-3-5-18(21)22(12)9-17(14-6-7-26-10-14)29-20(22)28-13(2)23/h3-7,10,12,17-18,20H,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKKLSULAQTUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC23COC(=O)C2=CC=CC3C14CC(OC4OC(=O)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925687 | |

| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126724-98-9 | |

| Record name | Salvipholin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.